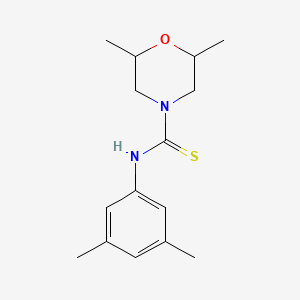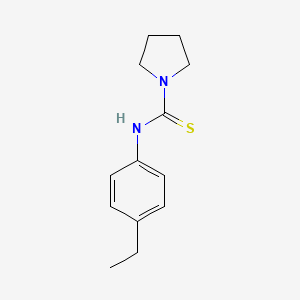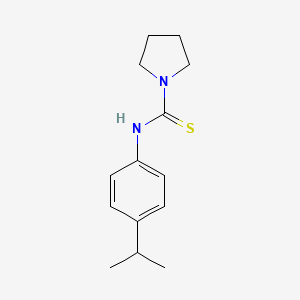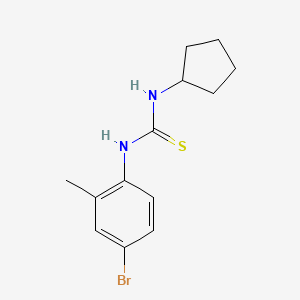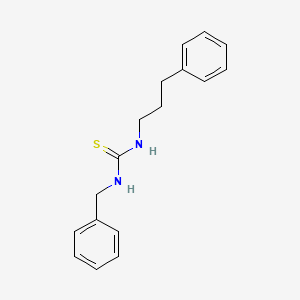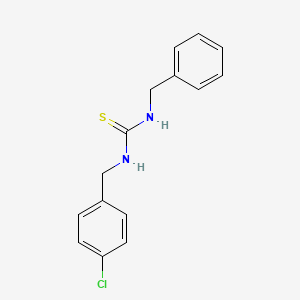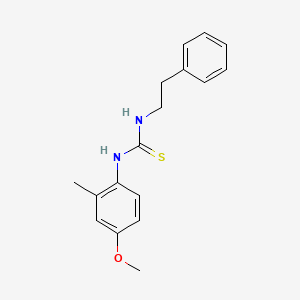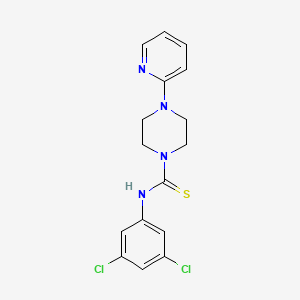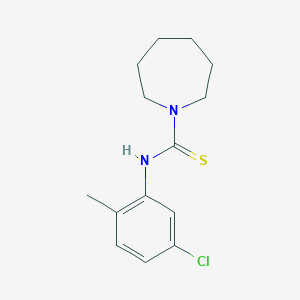
N-(5-chloro-2-methylphenyl)-1-azepanecarbothioamide
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-1-azepanecarbothioamide, also known as CMPIAT, is a thioamide compound that has been widely studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methylphenyl)-1-azepanecarbothioamide is not fully understood. However, it has been suggested that it may act through the modulation of ion channels and receptors in the central nervous system. This compound has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This inhibition may contribute to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1β, tumor necrosis factor-α, and interleukin-6. This reduction in cytokine release may contribute to its anti-inflammatory effects. This compound has also been shown to reduce the expression of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-methylphenyl)-1-azepanecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent biological activity at low concentrations. However, it also has some limitations. This compound is not very soluble in water, which may make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of N-(5-chloro-2-methylphenyl)-1-azepanecarbothioamide. One potential direction is to further investigate its mechanism of action. This may involve the use of electrophysiological techniques to study its effects on ion channels and receptors. Another potential direction is to investigate its potential as a drug candidate for the treatment of neurological disorders. This may involve the use of animal models to study its efficacy and safety. Additionally, the development of new synthesis methods for this compound may allow for the production of analogs with improved biological activity and pharmacokinetic properties.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-1-azepanecarbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been investigated for its potential as a drug candidate for the treatment of neuropathic pain, epilepsy, and other neurological disorders.
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)azepane-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2S/c1-11-6-7-12(15)10-13(11)16-14(18)17-8-4-2-3-5-9-17/h6-7,10H,2-5,8-9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDWGUDBLLNHNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=S)N2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824184 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol](/img/structure/B4287338.png)


![N-(3-{[(1-naphthylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B4287370.png)

